(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one
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Overview
Description
(1S)-5-Acetyl-2-oxa-5-azabicyclo[221]heptan-3-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one can be achieved through several methods. One common approach involves the hetero-Diels-Alder cycloaddition reaction. This reaction typically uses cyclopentadiene and protected 1-C-nitroso-β-D-ribofuranosyl halides as starting materials . The reaction conditions often include the use of a halogen atom such as fluorine, chlorine, bromine, or iodine, and protective groups for hydroxyl and diol functionalities .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of atoms and functional groups.
8-Azabicyclo[3.2.1]octane: Another related compound with a different bicyclic framework and unique chemical properties.
Uniqueness
(1S)-5-Acetyl-2-oxa-5-azabicyclo[221]heptan-3-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure
Properties
CAS No. |
72485-25-7 |
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Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(1S)-5-acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C7H9NO3/c1-4(9)8-3-5-2-6(8)7(10)11-5/h5-6H,2-3H2,1H3/t5-,6?/m0/s1 |
InChI Key |
KIUKBUPLLOSEFY-ZBHICJROSA-N |
Isomeric SMILES |
CC(=O)N1C[C@@H]2CC1C(=O)O2 |
Canonical SMILES |
CC(=O)N1CC2CC1C(=O)O2 |
Origin of Product |
United States |
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